Product packaging for 2-((4-Cyanobutyl)amino)acetic acid(Cat. No.:)

2-((4-Cyanobutyl)amino)acetic acid

Cat. No.: B15244409
M. Wt: 156.18 g/mol
InChI Key: YHJSQPQDWWNLKJ-UHFFFAOYSA-N
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Description

2-((4-Cyanobutyl)amino)acetic acid is a synthetic organic compound of interest in chemical and biochemical research. This molecule features a glycine core (aminoacetic acid) that is N-alkylated with a 4-cyanobutyl chain. The terminal nitrile group (-C≡N) is a versatile chemical handle, allowing this compound to serve as a key synthetic intermediate or building block for the preparation of more complex molecules. Researchers may employ it in the development of novel chemical entities, such as in the construction of compounds for pharmaceutical screening or in materials science. Its structure suggests potential application as a precursor for heterocyclic compounds or in the synthesis of derivatives with modified physicochemical properties. As with all compounds of this nature, thorough characterization (NMR, MS) is recommended upon receipt. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O2 B15244409 2-((4-Cyanobutyl)amino)acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

2-(4-cyanobutylamino)acetic acid

InChI

InChI=1S/C7H12N2O2/c8-4-2-1-3-5-9-6-7(10)11/h9H,1-3,5-6H2,(H,10,11)

InChI Key

YHJSQPQDWWNLKJ-UHFFFAOYSA-N

Canonical SMILES

C(CCNCC(=O)O)CC#N

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 4 Cyanobutyl Amino Acetic Acid and Its Derivatives

Retrosynthetic Analysis and Key Disconnections in the Synthesis of 2-((4-Cyanobutyl)amino)acetic Acid

A retrosynthetic analysis of this compound reveals two primary disconnection points. The most logical approach involves disconnecting the C-N bond between the glycine (B1666218) nitrogen and the cyanobutyl group. This leads to two key precursors: a glycine or glycine ester derivative and a 4-cyanobutyl-containing electrophile, such as 5-bromovaleronitrile (B1265816) or a related compound. This strategy is advantageous as it utilizes readily available starting materials.

An alternative disconnection can be made at the C-C bond between the cyano group and the butyl chain. However, this approach is generally less favorable as it would require the introduction of the cyano group at a later stage, potentially involving more complex and less efficient synthetic steps.

Approaches to N-Functionalized Glycine Derivatives

The synthesis of N-substituted glycine derivatives is a well-established area of organic chemistry, with several reliable methods available. nih.govnih.govacs.orgresearchgate.net These methods can be broadly categorized into reductive amination and direct alkylation.

Reductive Amination Protocols for Amino Acids

Reductive amination is a powerful and widely used method for the synthesis of N-substituted amino acids. wikipedia.org This one-pot reaction involves the condensation of an amino acid, such as glycine, with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to avoid the reduction of the starting carbonyl compound. wikipedia.orgnih.gov

For the synthesis of this compound, this would involve the reaction of glycine or a glycine ester with 5-oxovaleronitrile in the presence of a suitable reducing agent. The use of glycine esters can be advantageous in improving solubility and preventing unwanted side reactions. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) under neutral or slightly acidic conditions to facilitate imine formation. wikipedia.org

Direct Alkylation Methods Utilizing Halogenated Precursors and Glycine Analogs

Direct alkylation of glycine or its derivatives with a halogenated precursor is another common strategy for synthesizing N-substituted glycine derivatives. nih.govresearchgate.netresearchgate.net This method involves the nucleophilic attack of the nitrogen atom of glycine on an alkyl halide. For the synthesis of this compound, this would entail the reaction of glycine or a glycine ester with a 5-halovaleronitrile, such as 5-bromovaleronitrile.

To prevent over-alkylation and ensure mono-N-alkylation, it is often necessary to use a protecting group on the nitrogen atom of glycine, which can be removed after the alkylation step. monash.edu Alternatively, using a large excess of the glycine derivative can also favor mono-alkylation. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction. monash.edu Recent advancements have also explored photoredox-catalyzed and radical-mediated C-H alkylation of glycine derivatives, offering alternative and sometimes milder reaction conditions. organic-chemistry.orgbohrium.com

Introduction and Transformation of Nitrile Functionality in Amino Acid Scaffolds

The nitrile group is a versatile functional group in organic synthesis and can be introduced into amino acid scaffolds through various methods. wikipedia.orgvaia.comnewworldencyclopedia.org One common approach is the nucleophilic substitution of a halide with a cyanide salt, such as sodium or potassium cyanide. newworldencyclopedia.org This is directly applicable to the synthesis of this compound, where 5-bromovaleronitrile can be synthesized from 1,4-dibromobutane.

The nitrile group can also be introduced via the dehydration of a primary amide or from an aldehyde through the formation of a cyanohydrin followed by further transformations. wikipedia.orgnewworldencyclopedia.org Once incorporated, the nitrile group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to other functional groups, providing a handle for further derivatization of the amino acid scaffold. wikipedia.orgkhanacademy.org

Stereoselective Synthesis Considerations for Chiral Analogs

While this compound itself is achiral, the synthetic methodologies described can be adapted for the stereoselective synthesis of chiral analogs, where the α-carbon of the glycine moiety is substituted. acs.orgrsc.orgacs.org The stereoselective synthesis of unnatural α-amino acids is a significant area of research. nih.gov

For instance, asymmetric reductive amination can be employed using a chiral auxiliary or a chiral catalyst to control the stereochemical outcome of the reduction of the imine intermediate. wikipedia.org Similarly, stereoselective alkylation of chiral glycine enolate equivalents has been successfully used to introduce side chains with high diastereoselectivity. acs.org These methods often involve the use of chiral catalysts, such as those based on transition metals like palladium or copper, to control the stereochemistry of the newly formed stereocenter. acs.orgacs.org

Optimization of Reaction Conditions and Yields for the Synthesis of this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. nih.govboku.ac.atnih.gov Key parameters to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants and reagents.

For reductive amination, the pH of the reaction medium is critical; it must be acidic enough to promote imine formation but not so acidic as to protonate the amine nucleophile, rendering it unreactive. wikipedia.org The choice of reducing agent also plays a significant role, with milder reagents often being preferred to avoid side reactions.

In direct alkylation methods, the choice of base and solvent can significantly impact the reaction rate and selectivity. The use of phase-transfer catalysts can be beneficial in reactions involving two immiscible phases. For both methods, purification techniques such as column chromatography or recrystallization are typically employed to isolate the final product in high purity.

Below is a table summarizing potential optimization parameters for the synthesis of this compound:

Parameter Reductive Amination Direct Alkylation
Glycine Derivative Glycine or Glycine Methyl EsterGlycine or N-Protected Glycine
Cyanobutyl Source 5-Oxovaleronitrile5-Bromovaleronitrile
Reducing Agent NaBH3CN, NaBH(OAc)3N/A
Base N/AK2CO3, NaHCO3, Et3N
Solvent Methanol, EthanolDMF, Acetonitrile, Ethanol
Temperature Room TemperatureRoom Temperature to Reflux
Catalyst None typically requiredPhase-transfer catalyst (optional)

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact and enhance process safety and efficiency. The synthesis of this compound and its derivatives can be approached through various methodologies that align with these principles, focusing on the use of environmentally benign solvents, catalyst-free reactions, and high atom economy.

A significant advancement in the green synthesis of N-substituted glycine derivatives, a class of compounds to which this compound belongs, involves the utilization of water as a solvent. nih.gov This approach circumvents the need for volatile and often toxic organic solvents, which are a major source of environmental pollution. A general and efficient method involves the direct reaction of an alkyl amine with chloroacetic acid in an aqueous medium. nih.gov

For the specific synthesis of this compound, this green methodology would involve the reaction of 5-aminovaleronitrile (the amine precursor) with chloroacetic acid in water. The reaction is typically conducted in an ice bath to control the exothermic nature of the reaction, followed by stirring at room temperature for an extended period to ensure completion. nih.gov The use of water as the solvent is a cornerstone of this green approach, offering benefits such as low cost, non-flammability, and minimal environmental impact. The work-up procedure is also simplified, often involving the removal of water by evaporation and purification through recrystallization, thereby avoiding extensive solvent-intensive purification steps. nih.gov

This synthetic strategy aligns with several key principles of green chemistry:

Prevention: Designing chemical syntheses to prevent waste is a primary goal. This method, by aiming for high yields and avoiding byproducts, adheres to this principle.

Atom Economy: The reaction between 5-aminovaleronitrile and chloroacetic acid to form this compound is an addition reaction where the majority of the atoms from the reactants are incorporated into the final product, leading to a high atom economy.

Safer Solvents and Auxiliaries: The use of water as the reaction medium is a prime example of employing a safer solvent. nih.gov This eliminates the risks associated with volatile organic compounds (VOCs).

Design for Energy Efficiency: Conducting the initial phase of the reaction in an ice bath and then proceeding at room temperature minimizes energy consumption compared to reactions requiring significant heating or cooling. nih.gov

Catalysis: While this specific described method is catalyst-free, the broader field of green chemistry strongly advocates for the use of catalysts to enhance reaction rates and selectivity, thereby reducing energy inputs and potential side reactions. Future research could explore catalytic systems for this synthesis.

A similar green chemistry approach has been documented for the synthesis of the structurally related compound, N-(4-cyano-phenyl)-glycine. In this synthesis, bromoacetic acid is reacted with p-aminobenzonitrile in water at an elevated temperature. chemicalbook.com The product is then isolated through cooling, filtration, and purification steps that also prioritize the use of water. chemicalbook.com This further demonstrates the feasibility and advantages of aqueous-based synthesis for cyan-group containing amino acid derivatives.

Chemical Transformations and Mechanistic Investigations of 2 4 Cyanobutyl Amino Acetic Acid

Reactivity Profiles of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of nucleophilic acyl substitution reactions. Its reactivity is central to the derivatization of the acetic acid portion of the molecule.

Esterification and Amidation Reactions of the Acetic Acid Group

The carboxylic acid functional group of 2-((4-Cyanobutyl)amino)acetic acid is expected to undergo standard esterification and amidation reactions.

Esterification: In the presence of an acid catalyst, such as sulfuric acid, and an alcohol, the carboxylic acid can be converted into its corresponding ester. The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. Subsequent dehydration yields the ester. The kinetics and equilibrium of such reactions are influenced by temperature, catalyst concentration, and the molar ratio of the reactants. nih.gov

Amidation: Similarly, amidation can be achieved by reacting the carboxylic acid with an amine, typically in the presence of a coupling agent or by converting the carboxylic acid to a more reactive acyl chloride or anhydride. Direct heating of the ammonium (B1175870) carboxylate salt, formed by reacting the carboxylic acid with ammonia (B1221849) or a primary/secondary amine, can also produce the amide through dehydration.

The table below illustrates the expected products from these reactions with common reagents.

ReactantReaction TypeConditionsExpected Product
Methanol (B129727)EsterificationH₂SO₄, HeatMethyl 2-((4-cyanobutyl)amino)acetate
Ethanol (B145695)EsterificationH₂SO₄, HeatEthyl 2-((4-cyanobutyl)amino)acetate
AmmoniaAmidationHeat2-((4-Cyanobutyl)amino)acetamide
EthylamineAmidationCoupling Agent, HeatN-Ethyl-2-((4-cyanobutyl)amino)acetamide

Decarboxylation Pathways and Related Transformations

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a significant transformation for many carboxylic acids. For simple amino acids, this process typically requires specific conditions or enzymatic catalysis. elsevierpure.com While this compound is an N-substituted amino acid, its decarboxylation is not expected to be spontaneous.

However, certain methods can facilitate this transformation:

Radical Decarboxylation: Methods like the Barton decarboxylation or photoredox-catalyzed processes can convert carboxylic acids into radicals, which are then quenched to form the decarboxylated product. nih.gov These methods offer mild conditions for the transformation. nih.gov

Thermal Decarboxylation: Some carboxylic acids, particularly β-keto acids and malonic acids, readily decarboxylate upon heating. masterorganicchemistry.com Cyanoacetic acid, for instance, decarboxylates at 160 °C to form acetonitrile. wikipedia.org It is plausible that under harsh thermal conditions, this compound could undergo decarboxylation to yield 5-aminopentanenitrile.

Reactions Involving the Nitrile Group (–CN)

The nitrile group (–C≡N) is a versatile functional group that can be converted into other nitrogen-containing moieties, such as amides, carboxylic acids, and primary amines.

Hydrolysis to Amides and Carboxylic Acids

The hydrolysis of nitriles is a well-established two-stage process that can be catalyzed by either acid or base. wikipedia.orglibretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., heating with aqueous HCl), the nitrile is first protonated, which activates the carbon for nucleophilic attack by water. lumenlearning.comyoutube.com This initially forms an imidic acid, which tautomerizes to an amide. chemistrysteps.com With continued heating, the amide is further hydrolyzed to a carboxylic acid and an ammonium salt. libretexts.orgchemistrysteps.combyjus.com

Base-Catalyzed Hydrolysis: In the presence of a base (e.g., heating with aqueous NaOH), the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. chemistrysteps.com The resulting intermediate is protonated by water to form the amide. youtube.com Further hydrolysis of the amide under basic conditions yields a carboxylate salt and ammonia. libretexts.org

The hydrolysis of this compound would ultimately produce 2-(amino)heptanedioic acid (also known as 2-aminopimelic acid).

ConditionsIntermediate ProductFinal Product
H₃O⁺, Heat2-((4-Carbamoylbutyl)amino)acetic acid2-(Carboxymethylamino)heptanedioic acid
OH⁻, Heat, then H₃O⁺2-((4-Carbamoylbutyl)amino)acetic acid2-(Carboxymethylamino)heptanedioic acid

Reduction to Primary Amines

Nitriles can be efficiently reduced to primary amines using various reducing agents. wikipedia.org This reaction provides a direct route to synthesizing diamines from cyano-substituted amino acids.

Common methods for nitrile reduction include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) over a metal catalyst, such as Raney nickel, platinum, or palladium. wikipedia.org The reaction conditions, including pressure, temperature, and solvent, can be optimized to favor the formation of the primary amine. wikipedia.org

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. youtube.com Other reagents, such as sodium borohydride (B1222165) in the presence of a catalyst or diborane, can also be employed. youtube.com

Reduction of the nitrile group in this compound would yield 2-((5-aminopentyl)amino)acetic acid.

Reagent(s)General ConditionsProduct
H₂, Raney NiHigh Pressure, Heat2-((5-Aminopentyl)amino)acetic acid
1. LiAlH₄; 2. H₂OAnhydrous Ether/THF2-((5-Aminopentyl)amino)acetic acid
NaBH₄, CoCl₂Alcoholic Solvent2-((5-Aminopentyl)amino)acetic acid

Cycloaddition Reactions (e.g., [3+2] cycloadditions)

Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org The nitrile group, with its carbon-nitrogen triple bond, can participate as a 2π component (a dipolarophile) in certain cycloadditions, particularly [3+2] cycloadditions with 1,3-dipoles.

A prominent example is the reaction of a nitrile with an azide (B81097) (such as sodium azide) to form a tetrazole ring. This is a type of 1,3-dipolar cycloaddition. The reaction is often catalyzed by a Lewis acid or proceeds under thermal conditions. The resulting product from this compound would be a tetrazolyl-substituted amino acid, a valuable scaffold in medicinal chemistry. While many cycloadditions are concerted pericyclic reactions, others can proceed through non-concerted pathways. wikipedia.org

The reactivity of this compound is largely dictated by the functional groups present: a secondary amine, a carboxylic acid, and a nitrile group. The secondary amine linkage, in particular, is a site of significant chemical versatility, allowing for a range of transformations that are crucial for modifying the compound's structure and properties.

Acylation and Sulfonylation of the Amine

The secondary amine in this compound serves as a nucleophile, readily reacting with acylating and sulfonylating agents. These reactions are fundamental in synthetic organic chemistry for the formation of amides and sulfonamides, respectively.

Acylation: The acylation of the secondary amine involves its reaction with acyl halides (like acetyl chloride) or acid anhydrides (like acetic anhydride) to form an N-substituted amide. orgoreview.com The reaction typically proceeds via a nucleophilic acyl substitution mechanism. byjus.comsavemyexams.com The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. orgoreview.com This intermediate then collapses, expelling a leaving group (e.g., chloride or acetate) to yield the final amide product. orgoreview.com The presence of a base, such as pyridine (B92270) or triethylamine, is often required to neutralize the acidic byproduct (e.g., HCl or carboxylic acid) and drive the reaction to completion. orgoreview.combyjus.com

The general acylation reaction can be represented as: R-CO-Cl + H₂N(R')-COOH → R-CO-NH(R')-COOH + HCl

(R-CO)₂O + H₂N(R')-COOH → R-CO-NH(R')-COOH + R-COOH*

Sulfonylation: Similarly, the secondary amine can undergo sulfonylation by reacting with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base. cbijournal.comrsc.org This reaction, often referred to as the Hinsberg test for amines, results in the formation of a stable N-substituted sulfonamide. youtube.com The mechanism is analogous to acylation, involving the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. researchgate.net For secondary amines, the resulting sulfonamide does not have an acidic proton on the nitrogen atom and is therefore insoluble in alkali. youtube.com

The versatility of these reactions allows for the introduction of a wide array of acyl and sulfonyl groups onto the this compound scaffold, thereby modifying its electronic and steric properties.

ReagentProductReaction Type
Acetyl chlorideN-acetyl-2-((4-cyanobutyl)amino)acetic acidAcylation
Acetic anhydrideN-acetyl-2-((4-cyanobutyl)amino)acetic acidAcylation
Benzoyl chlorideN-benzoyl-2-((4-cyanobutyl)amino)acetic acidAcylation
p-Toluenesulfonyl chlorideN-(p-toluenesulfonyl)-2-((4-cyanobutyl)amino)acetic acidSulfonylation

N-Alkylation and N-Protection Strategies

N-Alkylation: The secondary amine of this compound can be further alkylated to form a tertiary amine. wikipedia.org This is typically achieved by reaction with alkyl halides. However, controlling the extent of alkylation can be challenging, as the resulting tertiary amine can be further alkylated to form a quaternary ammonium salt (a process known as the Menshutkin reaction). wikipedia.org To achieve selective mono-N-alkylation, reductive amination using an aldehyde or ketone in the presence of a reducing agent (e.g., sodium cyanoborohydride) is a more controlled approach. organic-chemistry.org Another method involves the use of alcohols as alkylating agents in the presence of a suitable catalyst. nih.gov

N-Protection Strategies: In multi-step syntheses involving this compound, it is often necessary to temporarily block the reactivity of the secondary amine. This is achieved by introducing a protecting group. youtube.com A common protecting group for amines is the tert-butoxycarbonyl (Boc) group. youtube.com The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. sigmaaldrich.comorganic-chemistry.org The resulting N-Boc protected amine is stable to a wide range of reaction conditions but can be easily removed under mild acidic conditions (e.g., with trifluoroacetic acid). youtube.com This orthogonality allows for selective deprotection in the presence of other acid-sensitive or base-labile groups. organic-chemistry.org

Protecting Group ReagentProtected AmineDeprotection Condition
Di-tert-butyl dicarbonate (Boc₂O)N-Boc-2-((4-cyanobutyl)amino)acetic acidMild acid (e.g., TFA)
Benzyl chloroformate (Cbz-Cl)N-Cbz-2-((4-cyanobutyl)amino)acetic acidHydrogenolysis
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)N-Fmoc-2-((4-cyanobutyl)amino)acetic acidMild base (e.g., piperidine)

Conformational Analysis and Molecular Dynamics Simulations of this compound

The biological and chemical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the accessible conformations and dynamic behavior of this molecule. nih.govnih.gov

Conformational Analysis: This involves systematically or stochastically exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. acs.org Quantum mechanical calculations can provide accurate energies for a limited number of conformations, while molecular mechanics force fields allow for a more extensive search of the conformational space. acs.org For a molecule like this compound, the interplay of steric hindrance, intramolecular hydrogen bonding (e.g., between the carboxylic acid and the amine), and dipole-dipole interactions will govern the preferred conformations. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a time-resolved picture of the molecular motions by solving Newton's equations of motion for the atoms in the system. nih.gov By simulating the molecule in a solvent box (e.g., water), one can study its dynamic behavior, solvation structure, and conformational transitions in a realistic environment. acs.orgrsc.org These simulations can reveal how the molecule folds and unfolds, the lifetimes of specific conformations, and how it interacts with its surroundings. nih.gov For instance, MD simulations could elucidate the propensity of the flexible cyanobutyl chain to fold back upon the amino acid moiety.

Computational MethodInformation Obtained
Molecular MechanicsIdentification of low-energy conformers, relative energies
Quantum MechanicsAccurate energies and geometries of specific conformers, electronic properties
Molecular Dynamics SimulationsDynamic behavior in solution, conformational transitions, solvation effects acs.orgrsc.org

Kinetic and Thermodynamic Studies of Key Transformations

Understanding the kinetics and thermodynamics of the chemical transformations of this compound is essential for optimizing reaction conditions and predicting the feasibility of synthetic routes.

Kinetics: Kinetic studies focus on the rates of reactions, such as the acylation, sulfonylation, and N-alkylation of the secondary amine. The rate of these reactions is influenced by several factors, including the concentration of reactants, temperature, solvent, and the presence of catalysts. For example, the acylation of the secondary amine is a bimolecular reaction, and its rate is expected to be proportional to the concentrations of both the amine and the acylating agent. nih.gov The activation energy of the reaction, which can be determined from the temperature dependence of the rate constant (Arrhenius equation), provides insight into the energy barrier that must be overcome for the reaction to occur.

Thermodynamics: Thermodynamic studies provide information about the energy changes and equilibrium position of a reaction. The change in Gibbs free energy (ΔG) determines the spontaneity of a reaction, with a negative value indicating a favorable process. ΔG is composed of both an enthalpic term (ΔH), which relates to the change in bond energies, and an entropic term (ΔS), which relates to the change in disorder. The acylation and sulfonylation of amines are generally exothermic (negative ΔH) and lead to the formation of stable amide and sulfonamide bonds, making them thermodynamically favorable. researchgate.net

The equilibrium constant (K) for a reversible reaction is related to ΔG and provides a measure of the extent to which reactants are converted to products at equilibrium. For the protection of the amine with a group like Boc, the equilibrium lies far to the right under the reaction conditions, but the reversibility of the protection step is crucial for its utility.

TransformationKey Kinetic ParametersKey Thermodynamic Parameters
AcylationRate constant (k), Activation energy (Ea)Enthalpy change (ΔH), Gibbs free energy change (ΔG)
SulfonylationRate constant (k), Activation energy (Ea)Enthalpy change (ΔH), Gibbs free energy change (ΔG)
N-AlkylationRate constant (k), Activation energy (Ea)Enthalpy change (ΔH), Gibbs free energy change (ΔG)
N-Boc ProtectionRate constant (k), Activation energy (Ea)Equilibrium constant (K), Gibbs free energy change (ΔG)

These studies, whether experimental or computational, are critical for a comprehensive understanding of the chemical behavior of this compound and for its rational application in various fields of chemical science.

Advanced Analytical Techniques for Characterization and Quantification of 2 4 Cyanobutyl Amino Acetic Acid

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) Method Development and Validation:No established or validated HPLC methods specifically for the separation and purity assessment of 2-((4-Cyanobutyl)amino)acetic acid were found in the searched literature.

Without experimental data from studies on the target molecule, any attempt to generate the requested article would be speculative and scientifically invalid. The analytical characteristics of a chemical compound are unique and cannot be inferred from similarly named but structurally different molecules.

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, this compound itself is a non-volatile amino acid, making direct GC analysis challenging due to its low vapor pressure and potential for thermal degradation at high temperatures. To overcome this limitation, the compound must first be converted into a more volatile derivative. This process, known as derivatization, typically involves reacting the amino and carboxylic acid groups to form less polar, more thermally stable esters or silylated derivatives.

While specific applications of GC for the analysis of this compound are not extensively documented in publicly available literature, the general principles of amino acid analysis by GC can be applied. A common derivatization strategy involves esterification of the carboxylic acid group followed by acylation or silylation of the amino group. For instance, reaction with an alcohol (e.g., methanol (B129727), butanol) in the presence of an acidic catalyst would yield the corresponding ester. Subsequent treatment with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogen on the secondary amine with a trimethylsilyl (B98337) (TMS) group, significantly increasing volatility.

The resulting derivative can then be analyzed by GC, typically using a capillary column with a non-polar or medium-polarity stationary phase. The choice of detector is crucial, with a flame ionization detector (FID) being suitable for general-purpose analysis and a nitrogen-phosphorus detector (NPD) offering enhanced sensitivity and selectivity for this nitrogen-containing compound.

Table 1: Hypothetical GC Conditions for the Analysis of a Derivatized this compound

ParameterCondition
Derivatization Agent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium at 1.0 mL/min
Detector Mass Spectrometry (MS)
Expected Retention Time Dependent on the specific derivative formed

This table represents a typical starting point for method development and is not based on published experimental data for this specific compound.

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purification

Thin-layer chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions and assessing the purity of isolated products. In the synthesis of this compound, which could, for example, involve the reaction of a primary amine with a haloacetic acid, TLC would be used to track the consumption of the starting materials and the formation of the desired product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel or alumina). The plate is then developed in a sealed chamber containing an appropriate solvent system (eluent). The choice of eluent is critical for achieving good separation between the starting materials, the product, and any potential by-products. Given the polar nature of this compound, a relatively polar solvent system would be required. A mixture of a polar organic solvent, such as ethyl acetate (B1210297) or methanol, with a less polar co-solvent like dichloromethane (B109758) or hexane, often with the addition of a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid and reduce tailing, would be a logical starting point.

After development, the separated spots are visualized. Since this compound does not absorb visible light, visualization would require techniques such as UV irradiation (if the compound is UV active) or staining with a chemical reagent. A common stain for amino acids is ninhydrin, which reacts with the secondary amine to produce a colored spot (typically purple or yellow). Other general-purpose stains like potassium permanganate (B83412) or iodine vapor could also be employed. The relative retention factor (Rf) values of the spots provide a reliable measure for identifying the product and assessing the purity of the sample.

Table 2: Representative TLC Systems for Monitoring Reactions Involving this compound

ParameterDescription
Stationary Phase Silica Gel 60 F254
Mobile Phase (Eluent) Dichloromethane:Methanol:Acetic Acid (8:2:0.1, v/v/v)
Visualization Ninhydrin stain followed by gentle heating
Expected Observation Starting amine and product will have different Rf values.

This table provides an example of a plausible TLC system; optimal conditions would be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry and offers valuable insights into intermolecular interactions such as hydrogen bonding.

For X-ray crystallographic analysis of this compound, a single crystal of suitable size and quality is required. This is typically grown by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. The crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

As of the current body of scientific literature, a crystal structure for this compound has not been deposited in major crystallographic databases. Should such a study be undertaken, it would be expected to reveal key structural parameters such as bond lengths, bond angles, and torsion angles. Furthermore, given the presence of a carboxylic acid donor, a secondary amine donor/acceptor, and a nitrile acceptor, a complex network of intermolecular hydrogen bonds would be anticipated in the solid state, influencing the crystal packing and physical properties of the compound.

Elemental Analysis Techniques

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a pure sample. This data is crucial for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula (C₇H₁₂N₂O₂).

The standard method for elemental analysis is combustion analysis. A small, precisely weighed sample of this compound is combusted at high temperatures in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are passed through a series of traps or a gas chromatography column to separate them, and their quantities are measured by thermal conductivity or other detectors. From these measurements, the mass percentages of C, H, and N in the original sample are calculated.

For a compound to be considered pure, the experimentally determined values should be in close agreement with the theoretical values, typically within a margin of ±0.4%.

**Table 3: Theoretical Elemental Composition of this compound (C₇H₁₂N₂O₂) **

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.01784.0753.83
HydrogenH1.011212.127.77
NitrogenN14.01228.0217.94
OxygenO16.00232.0020.49
Total 156.21 100.00

An experimental result from a combustion analysis of a pure sample of this compound would be expected to yield values very close to those presented in this table.

Theoretical and Conceptual Applications of 2 4 Cyanobutyl Amino Acetic Acid and Its Derivatives

Utilization as a Synthetic Building Block for Complex Molecules

The structural attributes of 2-((4-Cyanobutyl)amino)acetic acid make it a promising candidate as a foundational element in the synthesis of more complex molecules, including peptide mimics, heterocyclic compounds, and polymers.

Design of Peptide Mimics and Peptide Analogs

The N-substituted glycine (B1666218) framework of this compound allows it to be conceptualized as a monomer for the creation of peptoids, which are isomers of peptides. nih.gov In peptoids, the side chain is attached to the nitrogen atom of the backbone rather than the α-carbon, resulting in an achiral, flexible oligomeric structure that lacks hydrogen bond donors. nih.gov This structural difference can confer resistance to proteolytic degradation, a significant advantage in the development of therapeutic agents. researchgate.net The cyanobutyl side chain of this compound could introduce specific steric and electronic interactions, potentially influencing the secondary structure of the resulting peptoid. researchgate.net The design of such peptide analogs is a growing field, with a focus on creating molecules that can mimic the secondary structures of peptides and modulate protein-protein interactions. researchgate.net The incorporation of non-natural amino acids like N-substituted glycines is a key strategy in this endeavor. acs.orgnih.gov

The cyanobutyl group offers a site for further chemical modification, allowing for the introduction of other functional groups to fine-tune the properties of the peptide mimic. The flexibility of the N-substituted glycine backbone can be a desirable trait, enabling the exploration of a wide range of conformations. researchgate.net The synthesis of oligomers from N-substituted glycines is well-established, often employing solid-phase synthesis techniques that allow for the construction of diverse molecular libraries. nih.govresearchgate.net

Potential Role in Peptidomimetics Structural Feature Utilized Anticipated Advantage
Peptoid MonomerN-substituted glycine backboneProteolytic stability, conformational flexibility nih.govresearchgate.net
Introduction of Novel Side Chain4-Cyanobutyl groupUnique steric and electronic properties researchgate.net
Scaffold for Further FunctionalizationPendant nitrile groupTunable biological activity and physical properties

Precursor for Heterocyclic Compound Synthesis

The presence of both an amine and a nitrile group within the same molecule positions this compound as a valuable precursor for the synthesis of nitrogen-containing heterocyclic compounds. Aminonitriles are recognized as versatile building blocks for a wide array of heterocycles due to their bifunctional nature. nih.gov The reactivity of α-aminonitriles, in particular, has been extensively explored for constructing heterocycles through various synthetic methodologies. nih.gov

The intramolecular cyclization of this compound or its derivatives could lead to the formation of various ring systems. For instance, under appropriate conditions, the amine could react with the nitrile group, or a derivative thereof, to form cyclic imines or related structures. The Strecker reaction, which is a classic method for synthesizing α-amino acids from α-aminonitriles, highlights the synthetic potential of the aminonitrile moiety. mdpi.comacs.org While this compound is a β-aminonitrile derivative, the principles of intramolecular reactions between the amine and nitrile functionalities remain applicable. The synthesis of heterocycles from ortho-aminonitriles is a well-established area, demonstrating the utility of this functional group arrangement in forming fused ring systems. acs.org

Potential Heterocyclic Product Reaction Type Functional Groups Involved
LactamsIntramolecular cyclizationAmine and carboxylic acid
Cyclic Imines/AmidinesIntramolecular cyclizationAmine and nitrile
Substituted Piperidines/PyridinesMulti-step synthesis and cyclizationAmine, nitrile, and carboxylic acid

Monomers for Polymer Chemistry and Supramolecular Assemblies

The dual functionality of an amino acid and a nitrile group suggests that this compound could serve as a monomer in polymerization reactions. The aminocarboxylic acid portion of the molecule can undergo condensation polymerization to form polyamides. The pendant cyanobutyl groups would then be incorporated as side chains along the polymer backbone. wikipedia.org These pendant nitrile groups are highly polar and can undergo various chemical transformations, offering a route to functionalize the resulting polymer. researchgate.netnumberanalytics.com

Polymers with pendant nitrile groups, such as polyacrylonitrile, are known for their unique properties and applications. researchgate.netnumberanalytics.com The nitrile group can be hydrolyzed, reduced, or undergo cycloaddition reactions to introduce new functionalities. researchgate.net This post-polymerization modification allows for the tailoring of the polymer's properties for specific applications, such as in the development of adsorbents for metal ions or as a precursor for carbon fibers. researchgate.net Furthermore, the presence of both hydrogen bond-donating (amine) and -accepting (carboxylic acid, nitrile) groups could facilitate the formation of well-ordered supramolecular assemblies through non-covalent interactions.

Ligand Design for Metal Coordination Chemistry

The structure of this compound incorporates multiple potential donor atoms—the nitrogen of the secondary amine, the oxygen atoms of the carboxylate group, and the nitrogen of the nitrile group—making it a theoretically interesting candidate for ligand design in coordination chemistry. Transition metal amino acid complexes are a vast family of coordination compounds, with amino acids typically acting as N,O-bidentate ligands to form stable five-membered chelate rings. wikipedia.org

The aminocarboxylate portion of this compound can be expected to coordinate to metal ions in a similar bidentate fashion. wikipedia.orgnih.gov The nitrile group, while generally a weaker ligand, can also coordinate to transition metals, typically in an end-on fashion. unibo.itnih.govwikipedia.org The coordination of the nitrile group can activate it towards nucleophilic attack, a principle utilized in some catalytic reactions. wikipedia.org The cyanobutyl chain provides flexibility, potentially allowing the nitrile group to coordinate to the same metal center as the aminocarboxylate moiety, forming a larger chelate ring, or to bridge between different metal centers, leading to the formation of coordination polymers. tandfonline.com The stability of mixed aminocarboxylic ligand complexes has been shown to be dependent on the charges of the interacting species. rsc.org

Potential Coordination Mode Donor Atoms Resulting Structure
BidentateAmine (N), Carboxylate (O)5-membered chelate ring wikipedia.org
TridentateAmine (N), Carboxylate (O), Nitrile (N)Larger chelate ring
BridgingNitrile (N) or Carboxylate (O)Coordination polymer tandfonline.com

Role in Material Science and Surface Functionalization

The functional groups present in this compound suggest its potential utility in material science, particularly for the functionalization of surfaces. Aminocarboxylic acids can be grafted onto various substrates to alter their surface properties, such as hydrophilicity and biocompatibility. nih.govelsevierpure.com The carboxylic acid group can form strong bonds with metal oxide surfaces, while the amine and nitrile functionalities would be exposed, providing sites for further chemical reactions or specific interactions with the surrounding environment. cd-bioparticles.netnih.gov

The "grafting-to" approach, where a pre-formed polymer is attached to a surface, is a common method for surface modification. mdpi.comnih.gov A polymer synthesized from this compound could be grafted onto a surface, creating a layer with pendant nitrile groups. These nitrile groups could then be used to immobilize enzymes or other biomolecules, creating active surfaces for biocatalysis or biosensing applications. nih.gov Grafting polymers with nitrile-containing monomers onto surfaces like natural rubber has been explored to enhance properties such as oil resistance. researchgate.net The ability to tailor surface properties through polymer grafting is a powerful tool in the development of advanced materials. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling offer powerful tools to theoretically investigate the properties and potential applications of this compound without the need for initial synthesis and experimentation. Density Functional Theory (DFT) calculations could be employed to determine the molecule's optimized geometry, electronic structure, and spectroscopic properties. acs.orgmdpi.com Such studies can provide insights into the reactivity of the different functional groups and predict the outcomes of potential chemical reactions. nih.gov

Molecular dynamics simulations could be used to study the conformational preferences of the molecule and its oligomers, which is particularly relevant for its potential application in peptide mimics. nih.gov These simulations can help in understanding how the cyanobutyl side chain might influence the secondary structure of a peptoid. researchgate.net Furthermore, computational methods can be used to model the interaction of this compound with metal ions, predicting the most stable coordination geometries and binding energies. acs.org Theoretical studies on aminonitriles have also been conducted to understand their stability and potential role in prebiotic chemistry. acs.org

Computational Method Information Gained Relevance to Application
Density Functional Theory (DFT)Optimized geometry, electronic structure, reactivityPredicting reaction outcomes, understanding spectroscopic properties acs.orgmdpi.com
Molecular Dynamics (MD)Conformational preferences, secondary structure propensityDesign of peptide mimics researchgate.netnih.gov
Docking/Binding Energy CalculationsInteraction with metal ions or biological targetsLigand design, drug discovery acs.org

Quantum Mechanical Calculations for Electronic Properties

Quantum mechanical (QM) calculations are fundamental in elucidating the electronic structure and properties of molecules like this compound. Methods such as Density Functional Theory (DFT) are employed to model the molecule's geometry, orbital energies, and reactivity indices. nih.govresearchgate.net

For this compound, QM calculations can determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the HOMO-LUMO gap provides an estimate of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity.

Furthermore, these calculations can map the electrostatic potential surface, identifying electron-rich and electron-poor regions. The nitrogen atom of the cyano group and the oxygen atoms of the carboxylic acid are expected to be electron-rich, while the hydrogen atoms of the amino and carboxyl groups are electron-poor. This information is vital for predicting non-covalent interactions, such as hydrogen bonding, which are critical in biological systems. nih.gov

Table 1: Hypothetical Electronic Properties of this compound from QM Calculations

PropertyPredicted ValueSignificance
HOMO Energy-8.5 eVRelates to electron-donating ability
LUMO Energy-0.5 eVRelates to electron-accepting ability
HOMO-LUMO Gap8.0 eVIndicator of chemical stability
Dipole Moment~3.5 DInfluences solubility and intermolecular forces

Note: The values in this table are hypothetical and serve as examples of what would be obtained from QM calculations. Actual values would require specific computational studies.

Quantum chemical studies on similar small branched-chain amino acids have shown that properties like dipole moment, polarizability, and redox potentials can be accurately calculated, providing a basis for understanding their behavior in different environments. researchgate.net

Docking Studies and Molecular Dynamics Simulations for Ligand-Receptor Interactions (in silico, non-clinical)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for exploring the potential interactions of small molecules like this compound with biological macromolecules, such as receptors and enzymes. nih.gov These methods are particularly relevant given the structural similarity of this compound to gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter. As such, it could be hypothesized to interact with GABA receptors (GABA-A, GABA-B) or GABA-metabolizing enzymes. mdpi.comresearchgate.net

Docking studies would predict the preferred binding orientation of this compound within the active site of a target protein. nih.govbrieflands.com The scoring functions used in docking can provide an estimate of the binding affinity. For instance, docking this compound into the GABA-A receptor binding site could reveal key interactions, such as hydrogen bonds between the carboxylate group of the ligand and amino acid residues like arginine in the receptor. researchgate.net

Following docking, MD simulations can provide a dynamic view of the ligand-receptor complex over time, typically on the nanosecond to microsecond scale. acs.orgunimi.ituah.es This allows for the assessment of the stability of the predicted binding pose and the detailed analysis of intermolecular interactions. nih.gov MD simulations can reveal conformational changes in both the ligand and the receptor upon binding, offering deeper insights into the mechanism of interaction. mdpi.com

Table 2: Potential Interacting Residues for this compound in a Hypothetical Receptor Active Site

Interacting Group of LigandPotential Interacting Residue (Example)Type of Interaction
Carboxylic AcidArginine, LysineSalt Bridge, Hydrogen Bond
Amino GroupAspartic Acid, Glutamic AcidSalt Bridge, Hydrogen Bond
Cyano GroupSerine, ThreonineHydrogen Bond
Butyl ChainLeucine, Valine, IsoleucineHydrophobic Interactions

These in silico studies are instrumental in generating hypotheses about the potential biological targets of this compound and its derivatives, which can then be tested experimentally.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Compound Libraries (theoretical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a theoretical approach used to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgnih.gov Should a library of derivatives of this compound be synthesized and tested for a specific biological activity, QSAR could be employed to build a predictive model. researchgate.net

The first step in QSAR is to calculate a set of molecular descriptors for each compound in the library. These descriptors can be constitutional, topological, geometric, or electronic in nature. acs.orgacs.orgpku.edu.cn For derivatives of this compound, these could include molecular weight, logP (lipophilicity), polar surface area, and the electronic parameters derived from QM calculations.

A mathematical model is then generated using statistical methods like multiple linear regression or machine learning algorithms to relate these descriptors to the observed biological activity (e.g., IC50 values). mdpi.comnih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards more potent molecules. nih.gov

For example, a QSAR study on a series of homo- and heterocyclic compounds as 15-lipoxygenase inhibitors successfully identified key structural features for activity. mdpi.com A similar approach for derivatives of this compound could reveal the importance of the cyanobutyl chain length or the nature of substituents on the amino acid backbone for a given biological effect.

Development of Biochemical Probes for In Vitro Studies (non-clinical context)

The unique chemical functionalities of this compound make it and its derivatives suitable for development as biochemical probes for in vitro research. Such probes are invaluable tools for studying biological systems without a clinical application.

The nitrile (cyano) group itself can serve as a useful spectroscopic probe. The C≡N stretching vibration has a characteristic frequency in the infrared (IR) spectrum that is sensitive to the local environment. acs.orgnih.gov By incorporating a nitrile-derivatized amino acid like this compound into a peptide or as a ligand for a protein, changes in its IR spectrum can report on binding events or conformational changes in the biomolecule. nih.gov This has been demonstrated with other nitrile-containing compounds used to probe protein environments. acs.org

Furthermore, the structure of this compound can be chemically modified to create more sophisticated probes. For instance, a fluorescent tag could be attached to the amino group or the carboxylic acid. Alternatively, the molecule could be synthesized with isotopic labels (e.g., ¹³C, ¹⁵N) to enable its detection in complex biological samples by nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry. The synthesis of related α-aminonitriles is a well-established field, suggesting that the creation of such labeled derivatives is feasible. mdpi.comresearchgate.netresearchgate.net

These probes could be used in a variety of in vitro assays, such as fluorescence polarization or surface plasmon resonance, to quantify binding affinities to target proteins. The development of nitrile-containing compounds as inhibitors for various enzymes is an active area of research, and the synthesis of a library of derivatives based on this compound could lead to the discovery of new biochemical tools. core.ac.ukresearchgate.net

Future Research Directions and Emerging Paradigms for 2 4 Cyanobutyl Amino Acetic Acid

Exploration of Novel and Efficient Synthetic Routes

Currently, there are no specific, optimized synthetic routes for 2-((4-Cyanobutyl)amino)acetic acid documented in peer-reviewed literature. General methods for the synthesis of related α-aminonitriles, such as the Strecker reaction, provide a foundational framework. The Strecker synthesis, involving the reaction of an aldehyde or ketone with an amine and cyanide, is a classic and versatile method for creating α-amino acids from α-aminonitriles.

Future research could focus on adapting and optimizing this methodology for the specific synthesis of this compound. This would involve a systematic investigation of various starting materials, catalysts, and reaction conditions to maximize yield and purity. A plausible approach could involve the catalytic hydrogenation of dinitriles, a method that has been patented for the production of other aminonitriles.

Furthermore, the development of biocatalytic routes, employing enzymes to carry out the synthesis, could offer a more sustainable and efficient alternative to traditional chemical methods.

Development of Advanced Derivatization Strategies for Enhanced Functionality

The functional groups present in this compound—a secondary amine, a carboxylic acid, and a nitrile group—offer multiple sites for derivatization. Future research into advanced derivatization strategies could unlock a wide array of new molecules with tailored properties.

For instance, the amine and carboxylic acid moieties could be used as handles for peptide synthesis, incorporating the cyanobutyl functionality into peptide chains. The nitrile group itself can be transformed into other functional groups, such as an amine (via reduction) or a carboxylic acid (via hydrolysis), further expanding the chemical space accessible from this starting material.

The development of selective derivatization protocols, allowing for the modification of one functional group while leaving the others intact, would be a key area of investigation.

Investigation of Catalytic Applications of its Derivatives

While there is no current research on the catalytic applications of this compound derivatives, the presence of both amine and carboxylic acid groups suggests potential for the development of novel organocatalysts. Amino acids and their derivatives are known to be effective catalysts for a variety of organic transformations.

Future studies could explore the synthesis of chiral derivatives of this compound and their application in asymmetric catalysis. The cyanobutyl group could influence the steric and electronic properties of the catalyst, potentially leading to unique reactivity and selectivity.

Integration into Advanced Materials Science and Nanotechnology

The integration of this compound into advanced materials is a completely unexplored field. The bifunctional nature of the molecule, with its amino acid and nitrile components, makes it an intriguing building block for the synthesis of novel polymers and materials.

The amine and carboxylic acid groups can be used for polymerization reactions, leading to the formation of polyamides or polyesters with pendant cyanobutyl groups. These nitrile functionalities could then be used for post-polymerization modifications or to impart specific properties to the material, such as altered solubility, thermal stability, or the ability to coordinate with metal ions.

The "4-cyanobutyl tail moiety" has been noted in the context of synthetic cannabinoids, suggesting that this structural feature can interact with biological systems. google.com This hints at the potential for designing materials with specific biological or pharmacological activities, although this would require extensive further research.

High-Throughput Screening Methodologies for Uncovering New Chemical Reactivities and Interactions (non-clinical)

High-throughput screening (HTS) methodologies offer a powerful tool for rapidly exploring the chemical reactivity and interaction landscape of a molecule like this compound. While HTS is often associated with drug discovery, it can also be applied in a non-clinical context to discover new chemical transformations and material properties.

Future research could involve the development of HTS assays to screen for novel reactions of the nitrile or amino acid functionalities. For example, screening a library of potential reactants could identify new catalysts or reaction conditions for the transformation of the cyano group. General HTS methods for nitrile-hydrolyzing enzymes and cyanohydrin synthesis could be adapted to investigate the specific reactivity of this compound.

Further Computational Elucidations of Reactivity and Conformational Dynamics

Computational chemistry provides a powerful lens through which to investigate the properties of molecules without the need for laboratory experiments. For this compound, where experimental data is scarce, computational studies are particularly valuable.

Future research should focus on detailed computational elucidations of the molecule's conformational dynamics and reactivity. Density functional theory (DFT) calculations can be used to predict its stable conformations, vibrational frequencies, and electronic properties. Molecular dynamics simulations can provide insights into its behavior in different solvent environments and its potential interactions with other molecules.

Such computational studies can guide future experimental work by identifying the most promising avenues for synthesis, derivatization, and application. For example, computational modeling could predict the binding affinity of its derivatives for certain catalytic sites or their suitability for incorporation into specific types of materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((4-Cyanobutyl)amino)acetic acid, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution between 4-cyanobutylamine and a halogenated acetic acid derivative (e.g., bromoacetic acid). Optimize yields by controlling pH (neutral to slightly basic conditions) and using polar aprotic solvents like DMF. Coupling agents such as carbodiimides (e.g., EDC or DCC) may enhance reaction efficiency in forming stable amide bonds .
  • Validation : Confirm intermediate formation using TLC or LC-MS. Final purity can be assessed via HPLC with UV detection at 220–260 nm .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify the cyanobutyl chain (δ ~2.3–2.8 ppm for CH2_2 near the nitrile group) and the acetic acid moiety (δ ~3.5–4.0 ppm for CH2_2 adjacent to the amino group).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (expected [M+H]+^+: C7_7H11_{11}N2_2O2_2, theoretical m/z: 169.0872).
  • FT-IR : Identify nitrile (C≡N stretch ~2240 cm1^{-1}) and carboxylic acid (O-H stretch ~2500–3300 cm1^{-1}) functional groups .

Q. How does the compound’ solubility profile impact experimental design in aqueous systems?

  • Methodology : The carboxylic acid group confers moderate water solubility (~10–20 mg/mL at pH 7.4). For biological assays, adjust pH using buffers (e.g., PBS) or organic cosolvents (≤10% DMSO). LogP (~0.5–1.2) can be predicted via computational tools (e.g., ACD/Labs) to guide solvent selection .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in peptide coupling or crosslinking reactions?

  • Methodology : The amino group acts as a nucleophile, enabling conjugation with activated carboxylic acids (e.g., NHS esters). Reaction kinetics can be studied via stopped-flow spectroscopy under varying temperatures. Density Functional Theory (DFT) simulations may elucidate electronic effects of the cyanobutyl group on reaction barriers .
  • Contradictions : Discrepancies in coupling efficiency may arise from steric hindrance or nitrile group interference. Compare yields with/without protecting groups (e.g., Boc) to isolate contributing factors .

Q. How can researchers resolve discrepancies in purity assessments between HPLC and NMR?

  • Methodology : NMR integration may underestimate impurities if protons overlap. Cross-validate with orthogonal techniques:

  • HPLC-MS : Detect low-abundance contaminants via extracted ion chromatograms.
  • Elemental Analysis : Verify %C, %N against theoretical values (C: 50.9%, N: 16.6% for C7_7H10_{10}N2_2O2_2).
  • TGA/DSC : Identify residual solvents or decomposition products .

Q. What computational strategies predict the compound’s behavior in biological systems (e.g., protein binding)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., aminopeptidases). Focus on hydrogen bonding between the carboxylic acid and active-site residues.
  • MD Simulations : Simulate solvation dynamics in explicit water models (TIP3P) to assess stability over 100-ns trajectories.
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (TPSA ~70 Ų) and blood-brain barrier permeability .

Notes for Experimental Design

  • Contamination Risks : Nitrile groups may hydrolyze to carboxylic acids under acidic conditions. Monitor via periodic FT-IR during long-term storage .
  • Biological Assays : Preclude false positives in enzyme inhibition studies by testing cyanobutylamine and acetic acid derivatives as controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.